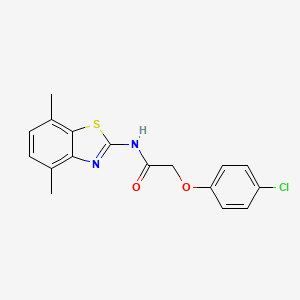

![molecular formula C21H18N2O5 B2613452 Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate CAS No. 1021261-21-1](/img/structure/B2613452.png)

Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-({[5-(benzyloxy)-4-hydroxypyridin-2-yl]carbonyl}amino)benzoate” is a complex organic compound. It contains a benzyloxy group, a hydroxypyridinyl group, a carbonyl group, an amino group, and a benzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzyloxy and hydroxypyridinyl groups would likely contribute to the compound’s polarity .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including those typical of esters, amines, and aromatic compounds. For instance, esters can undergo hydrolysis, aminolysis, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ester group could make it susceptible to hydrolysis .Scientific Research Applications

Synthesis and Characterization

Synthesis of Labelled Compounds

A study on the synthesis of [benzyl-7-3H] and [benzoyl-7-14C] methyl 4-(2,5-dihydroxybenzylamino)benzoate explores the preparation of 4-Amino[7-14C]benzoic acid through various chemical reactions, yielding compounds with specific activities useful for scientific research, particularly in labeling and tracking biochemical processes (G. F. Taylor et al., 1996).

Formation of Hydroxypyridinone Derivatives

Research on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid indicates a method for creating novel hydroxypyridinone derivatives, which may have applications in drug development and biochemical studies (I. Ukrainets et al., 2014).

Potential Applications in Polymerization and Material Science

Photopolymerization Precursors

A study presents the synthesis and characterization of methyl 4-(4-aminostyryl) benzoate, highlighting its potential as a precursor for the formation of Schiff base derivatives. This compound's characterization through various spectroscopic methods suggests its application in material science, especially in the development of polymers with specific properties (Fatin Izwani Mohamad et al., 2017).

Nitroxide-Mediated Photopolymerization

Research on a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function proposes its use as a photoiniferter. This compound shows potential for initiating nitroxide-mediated photopolymerization (NMP), contributing to the development of advanced polymer materials through controlled photopolymerization techniques (Yohann Guillaneuf et al., 2010).

Safety and Hazards

properties

IUPAC Name |

methyl 4-[(4-oxo-5-phenylmethoxy-1H-pyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c1-27-21(26)15-7-9-16(10-8-15)23-20(25)17-11-18(24)19(12-22-17)28-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWGXHGLRZPWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocycloheptyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2613374.png)

![1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2613376.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613377.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)

![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)

![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2613389.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)